molecular formula C12H5Cl3N2S B3036717 5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1,3-benzothiazole CAS No. 400075-92-5

5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1,3-benzothiazole

Cat. No.: B3036717
CAS No.: 400075-92-5
M. Wt: 315.6 g/mol
InChI Key: QNSVAXBIHADVMJ-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1,3-benzothiazole is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1,3-benzothiazole typically involves the chlorination of precursor compounds under controlled conditions. The reaction often requires specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the output while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more reactive intermediates, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1,3-benzothiazole has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1,3-benzothiazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dichloro-2-methylbenzimidazole
  • 5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-propyl-1H-benzimidazole
  • 5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-benzimidazole

Uniqueness

Compared to similar compounds, 5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1,3-benzothiazole is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5,6-dichloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3N2S/c13-7-4-9-10(5-8(7)14)18-12(17-9)6-2-1-3-16-11(6)15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSVAXBIHADVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NC3=CC(=C(C=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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